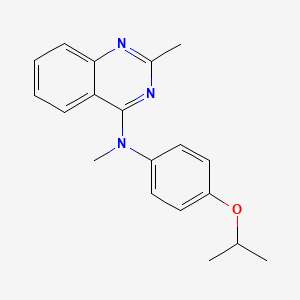
2-Methyl-4-(trifluoromethyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Methyl-4-(trifluoromethyl)indoline is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)indoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methyl-3-nitroaniline with trifluoromethylating agents, followed by reduction and cyclization . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process . Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .
化学反応の分析
Types of Reactions
2-Methyl-4-(trifluoromethyl)indoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for reduction.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
科学的研究の応用
2-Methyl-4-(trifluoromethyl)indoline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 2-Methyl-4-(trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of biological activities . The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its therapeutic effects .
類似化合物との比較
Similar Compounds
2-methylindole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-trifluoromethylindole: Similar structure but without the 2-methyl group, affecting its reactivity and applications.
2,3-dihydro-1H-indole: Lacks both the methyl and trifluoromethyl groups, leading to distinct properties.
Uniqueness
The presence of both the 2-methyl and 4-trifluoromethyl groups in 2-Methyl-4-(trifluoromethyl)indoline makes it unique.
特性
分子式 |
C10H10F3N |
|---|---|
分子量 |
201.19 g/mol |
IUPAC名 |
2-methyl-4-(trifluoromethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H10F3N/c1-6-5-7-8(10(11,12)13)3-2-4-9(7)14-6/h2-4,6,14H,5H2,1H3 |
InChIキー |
FFFZZGFSBBDKNR-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C=CC=C2N1)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3,4-diacetyloxy-5-(6-chloro-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B8698251.png)






![2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine](/img/structure/B8698305.png)



